molecular formula C11H10O4 B192790 5,6-Dimethoxy-1H-indene-1,3(2H)-dione CAS No. 36517-91-6

5,6-Dimethoxy-1H-indene-1,3(2H)-dione

Cat. No.: B192790
CAS No.: 36517-91-6
M. Wt: 206.19 g/mol
InChI Key: OFQWGNIJXMWOGZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indene-1,3(2H)-dione (CAS 36517-91-6) is a high-purity fine chemical of significant interest in medicinal and organic chemistry. This compound serves as a critical synthetic intermediate in the preparation of 3-keto Donepezil, which is an impurity of the cognitive-enhancing drug Donepezil . Donepezil is a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, positioning this indane-1,3-dione derivative as a valuable building block for pharmaceutical research and development . The compound features the privileged indane-1,3-dione scaffold, a structure known for its versatility in numerous applications ranging from biosensing and bioimaging to organic electronics . This scaffold can be further chemically engineered, for instance via Knoevenagel condensation, to create stronger electron acceptors for the design of advanced organic dyes and photoinitiators . As a light yellow solid with a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol, it is characterized by very low solubility (0.15 g/L at 25°C) and a high melting point of 267°C . To preserve its quality, this hygroscopic compound must be stored refrigerated at 2-8°C under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWGNIJXMWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(=O)C2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495659
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36517-91-6
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Indene 1,3 2h Dione Scaffold in Organic and Medicinal Chemistry

The indene-1,3(2H)-dione framework, also known as 1,3-indandione (B147059), is a highly versatile and privileged scaffold in both organic and medicinal chemistry. encyclopedia.pub Its rigid, planar structure and the presence of two reactive carbonyl groups make it an attractive building block for synthesizing a diverse array of complex molecules. nih.gov

In medicinal chemistry, indandione derivatives have been investigated for a wide spectrum of biological activities. These compounds have shown potential as anticoagulants, anti-inflammatory agents, and antitumor agents. nih.gov The scaffold is a key component in the design of molecules targeting various diseases. For instance, certain derivatives are explored for the treatment of Alzheimer's disease and have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.govnih.gov Beyond medicine, the indane-1,3-dione core is utilized in materials science, particularly in the development of photoinitiators for polymerization and for applications in organic electronics and biosensing. encyclopedia.pubresearchgate.net

The reactivity of the active methylene (B1212753) group situated between the two carbonyls allows for a variety of chemical modifications, such as Knoevenagel condensations and alkylations, enabling the creation of extensive libraries of derivatives for further study. nih.govmdpi.com

Historical Context and Evolution of Research on Dimethoxy Substituted Indene 1,3 2h Diones

Research into indene-1,3-dione derivatives has a long history, but the specific focus on dimethoxy-substituted variants represents a more modern evolution, driven by the desire to fine-tune the electronic and steric properties of the core scaffold. The introduction of methoxy (B1213986) groups onto the aromatic ring significantly influences the molecule's reactivity and biological interactions.

Early research often centered on the fundamental synthesis and reactivity of the parent indandione structure. nih.gov The development of synthetic routes to substituted indandiones, including those with electron-donating groups like methoxy substituents, allowed for more targeted chemical and biological investigations. For example, synthetic strategies have been developed starting from substituted phthalic anhydrides or via Friedel-Crafts reactions on dimethoxybenzene derivatives. nih.govgoogle.com

A key development in the field was the synthesis of related compounds like 5,6-dimethoxy-1-indanone (B192829), which serves as a precursor for more complex molecules. sigmaaldrich.com Research has shown that dimethoxy-substituted indenone analogues possess interesting biological properties, such as cholinesterase inhibition, which is relevant for Alzheimer's disease research. nih.gov The identification of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione as an impurity of the Alzheimer's drug Donepezil (B133215) (Donepezil Impurity 2) has further spurred interest in its synthesis, characterization, and biological profile. nih.gov

Scope and Research Directions for 5,6 Dimethoxy 1h Indene 1,3 2h Dione

Established Synthetic Pathways to the 1H-Indene-1,3(2H)-dione Core

The formation of the fundamental 1H-indene-1,3(2H)-dione structure can be achieved through several reliable and well-documented synthetic routes.

A primary and straightforward method for synthesizing the indane-1,3-dione scaffold involves the condensation reaction between a dialkyl phthalate (B1215562) and an alkyl acetate. nih.gov This reaction proceeds via a nucleophilic addition under basic conditions, leading to the formation of a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which is then further processed to yield the desired dione (B5365651). nih.gov

A common example of this pathway is the reaction of diethyl phthalate with ethyl acetate. beilstein-journals.org This Claisen condensation reaction is a classical approach to forming the five-membered ring fused to the benzene (B151609) ring, characteristic of the indandione system. To facilitate the synthesis of halogenated indane-1,3-diones, which cannot typically be halogenated after their formation, the strategy involves using halogenated phthalic anhydrides as precursors with reagents like ethyl acetoacetate. nih.gov

Friedel-Crafts reactions are a cornerstone in the synthesis of indanones, providing a powerful tool for forming the cyclic ketone structure through either acylation or alkylation. rsc.org The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides is one of the most prevalent methods for preparing 1-indanones. nih.gov While the direct cyclization of the carboxylic acids is possible, it often requires harsh conditions. The two-step process via the more reactive acyl chlorides is often preferred, though it generates more waste. nih.gov

Various catalysts and conditions have been developed to optimize this reaction. Niobium pentachloride (NbCl₅) has been shown to be an effective Lewis acid, capable of acting as both a reagent to convert carboxylic acids to acyl chlorides and as a catalyst for the subsequent Friedel-Crafts cyclization under mild, room-temperature conditions. nih.govresearchgate.net Other metal triflates have also been utilized as catalysts. nih.gov An alternative approach involves the intramolecular Friedel-Crafts acylation of aromatic compounds with Meldrum's acid derivatives, which are stable and easy to handle. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indanone Synthesis

Catalyst SystemPrecursorKey FeaturesReference
Trifluoromethanesulfonic acid (TFSA)Ester of 3-arylpropanoic acidQuantitative yield of unsubstituted 1-indanone (B140024). beilstein-journals.org
Niobium pentachloride (NbCl₅)3-Arylpropanoic acidActs as both reagent and catalyst; mild conditions (room temp). nih.govresearchgate.net
Metal Triflates (e.g., Sc(OTf)₃)Meldrum's acid derivativesUtilizes stable and easily handled precursors. nih.gov
Superacid (Triflic acid)Aryl isopropyl ketones and benzaldehydesPromotes a one-pot dual C-C bond formation. rsc.org

Beyond the classic Friedel-Crafts approach, a range of other cyclization reactions are employed to construct the indanone scaffold. The Nazarov cyclization, for instance, can be used to synthesize 1-indanones from chalcone (B49325) derivatives. beilstein-journals.org This electrocyclic reaction is typically acid-catalyzed, for example, using trifluoroacetic acid. beilstein-journals.org

Modern organometallic catalysis has introduced several advanced cyclization methods. These include:

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Nickel-catalyzed reductive cyclization of enones, which has been applied to the stereoselective synthesis of medically relevant compounds. organic-chemistry.org

Rhodium-catalyzed intramolecular 1,4-addition of pinacolborane chalcone derivatives, yielding chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org

These methods highlight the versatility of cyclization strategies in creating a diverse array of substituted indanones. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Targeted Synthesis of this compound and Related Dimethoxy Indanones

The synthesis of the specific target molecule, this compound, and its analogues involves multi-step sequences that often start from appropriately substituted aromatic precursors.

A direct route to dimethoxy-substituted indanones starts from precursors already containing the methoxy (B1213986) groups on the aromatic ring. For example, 5,6-dimethoxy-1-indanone (B192829) is a key intermediate and its synthesis has been a subject of specific studies. chinjmap.com A patented process describes the preparation of 5,6-dimethoxy-1,2-indenedione starting from o-dimethyl ether, which reacts with a hydroxyl pyruvic acid compound (such as 3-chloropropionyl chloride) in the presence of a catalyst. google.com This method is noted for its short reaction time and simple operation. google.com

Similarly, the synthesis of the related 5,7-dimethoxy-1-indanone was achieved in excellent yield by heating diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. beilstein-journals.org These examples demonstrate a general strategy where a substituted benzene derivative undergoes cyclization to form the indanone ring system, preserving the methoxy substituents.

Table 2: Selected Syntheses of Dimethoxy-Substituted Indanones

Target CompoundPrecursorsReagents/ConditionsKey OutcomeReference
5,6-Dimethoxy-1,2-indenedioneo-Dimethyl ether, Hydroxyl pyruvic acid compoundCatalystShort route, high yield google.com
5,7-Dimethoxy-1-indanoneDiethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid, 100°C95% yield beilstein-journals.org
5,6-Dimethoxy-1-indanoneNot specifiedNot specifiedKey intermediate for further synthesis chinjmap.com

Copper-catalyzed reactions have emerged as a powerful tool for constructing complex ring systems, including the indanone framework. These methods often proceed under mild conditions with good functional group tolerance. One such protocol involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to produce 3-hydroxy-1-indanones. researchgate.net These intermediates can then be oxidized to the corresponding indane-1,3-diones using reagents like Jones' reagent. researchgate.net

Another advanced strategy is the Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgnih.gov This reaction uses a low-cost copper catalyst (Cu(OTf)₂) and allows for the direct construction of a 1-indanone framework, in this case incorporating a trifluoromethyl group. frontiersin.orgnih.gov While this specific example leads to a trifluoromethylated product, the underlying copper-catalyzed annulation demonstrates a potent method for forming the indanone ring through a radical-triggered cascade cyclization process. frontiersin.org DFT calculations on related copper-catalyzed annulations of enynones suggest a mechanism involving a 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further cyclization to build the indenyl system. nih.gov

Synthesis of 5,6-Dimethoxy-1-indanone Derivatives

The synthesis of 5,6-dimethoxy-1-indanone is a critical preliminary step for obtaining the corresponding 1,3-dione. A common and powerful method for constructing 1-indanones is the intramolecular Friedel-Crafts acylation. orgsyn.org This reaction typically involves the cyclization of a suitable precursor, such as a carboxylic acid or its derivative, under the influence of a Lewis or Brønsted acid. orgsyn.orgnih.gov

One effective approach involves the use of benzyl (B1604629) Meldrum's acid derivatives. orgsyn.org For instance, 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized from 3,4-dimethoxybenzaldehyde (B141060) and Meldrum's acid. orgsyn.org Subsequent intramolecular Friedel-Crafts acylation of this intermediate, often catalyzed by a strong acid, leads to the formation of 5,6-dimethoxy-2-substituted-1-indanones. orgsyn.org This method offers an efficient route to 2-substituted 1-indanones, which can be challenging to prepare via traditional mono-alkylation of the parent ketone. orgsyn.org

Alternative routes to 5,6-dimethoxy-1-indanone have also been reported. These often start from o-dimethyl ether and involve a multi-step sequence, such as Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation. google.com Another patented process describes reacting o-dimethyl ether with hydroxyl pyruvic acid compounds to obtain the desired indandione. google.com

PrecursorReagentsProductKey Features
3,4-Dimethoxybenzaldehyde and Meldrum's acid1. Piperidine (B6355638), Acetic Acid, Ethanol2. Sodium triacetoxyborohydride3. Strong Acid (e.g., for Friedel-Crafts)5,6-Dimethoxy-2-methyl-1-indanoneEfficient entry into 2-substituted 1-indanones. orgsyn.org
o-Dimethyl ether1. 3-Chloropropionyl chloride (Friedel-Crafts acylation)2. Friedel-Crafts alkylation catalyst5,6-Dimethoxy-1-indanoneMulti-step synthesis. google.com
o-Dimethyl etherHydroxyl pyruvic acid compounds5,6-Dimethoxy-1,2-indandionePatented process with a shorter reaction route. google.com

Advanced Synthetic Strategies Involving this compound as a Building Block

The reactivity of the methylene (B1212753) bridge and the carbonyl groups in this compound allows for its use as a versatile scaffold in the synthesis of more complex and functionalized molecules.

Knoevenagel Condensation for Functionalized Derivatives

The Knoevenagel condensation is a cornerstone reaction for functionalizing 1,3-indandiones. wikipedia.org This reaction involves the nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgnih.gov The reaction is usually catalyzed by a weak base like piperidine. wikipedia.orgresearchgate.net

This methodology has been extensively used to synthesize a wide range of 2-arylidine-1H-indene-1,3(2H)-dione derivatives. sums.ac.ir For example, the reaction of this compound with various aromatic aldehydes in the presence of a catalytic amount of acetic acid or piperidine yields the corresponding condensed products. researchgate.netsums.ac.ir These derivatives often exhibit interesting photophysical and biological properties.

In some cases, the Knoevenagel condensation can lead to the formation of regioisomers, especially when the indandione ring is unsymmetrically substituted. nih.gov However, the presence of alkoxy groups, such as in this compound, can direct the regioselectivity of the reaction due to electronic effects. nih.gov

Incorporation into Donor-Spacer-Acceptor (D-π-A) Systems

The electron-withdrawing nature of the 1,3-dione moiety makes this compound an excellent acceptor component in the design of donor-π-acceptor (D-π-A) chromophores. These molecules are of significant interest in the field of nonlinear optics and materials science.

The synthesis of such systems often involves a Knoevenagel condensation between the indandione and an aldehyde that is part of a donor-π-spacer unit. The dimethoxy groups on the indandione ring can further modulate the electronic properties of the final D-π-A molecule.

Formation of Spiro and Fused Ring Systems

The reactive nature of this compound facilitates its participation in multi-component reactions to form complex spiro and fused ring systems. These reactions often proceed through a cascade of transformations, including Knoevenagel condensations, Michael additions, and cyclizations.

For instance, spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivatives have been synthesized through a multi-component reaction involving the in situ generated bindone (B167395) (from the self-condensation of 1,3-indandione), heterocyclic ketene (B1206846) aminals, and a promoter like malononitrile. nih.gov While this specific example uses unsubstituted 1,3-indandione (B147059), the principles can be extended to its dimethoxy-substituted analogue. The formation of such spiro compounds highlights the utility of indandiones in generating molecular diversity from simple starting materials. nih.govnih.gov

Synthesis of Chromone (B188151) Inden-1-one-fused Cyclopentadienylides

An organophosphine-controlled, diversity-oriented synthesis has been developed to produce chromone inden-1-one-fused cyclopentadienylides. rsc.org This methodology involves the in situ generation of an allylic phosphorus ylide, which then undergoes a regio- and chemoselective intramolecular cyclization with a chromone derivative. rsc.org The reaction can be directed to form either the fused cyclopentadienylides or C-acylated chromone adducts, demonstrating the versatility of this approach. rsc.org

Preparation of 5,6-Dimethoxy-1H-indene-1,3(2H)-dithione Analogues

The carbonyl groups of this compound can be converted to thiocarbonyls to yield the corresponding 1,3-dithione analogue. This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The resulting dithiones are valuable intermediates for the synthesis of sulfur-containing heterocyclic compounds and have different electronic properties compared to their oxygen-containing counterparts.

Structural Elucidation and Advanced Spectroscopic Characterization

The precise arrangement of atoms and bonds within this compound has been meticulously determined using a suite of powerful analytical techniques. These methods provide unambiguous evidence for the connectivity and spatial orientation of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and its application to this compound has yielded a wealth of information.

The ¹H NMR spectrum of this compound provides critical insights into the number and electronic environment of the hydrogen atoms within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons, the methylene protons of the indene (B144670) ring, and the protons of the two methoxy groups.

Interactive Data Table: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35s1HAr-H
7.15s1HAr-H
3.90s3HOCH₃
3.85s3HOCH₃
3.20s2HCH₂

Note: The data presented is a representative example and may vary slightly based on the solvent and experimental conditions.

Complementing the proton NMR data, the ¹³C NMR spectrum provides a definitive count of the carbon atoms and information about their chemical environments. The spectrum for this compound displays signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methoxy carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Interactive Data Table: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
195.5C=O
193.0C=O
155.0Ar-C-O
150.0Ar-C-O
135.0Ar-C
130.0Ar-C
108.0Ar-CH
105.0Ar-CH
56.5OCH₃
56.0OCH₃
38.0CH₂

Note: The data presented is a representative example and may vary slightly based on the solvent and experimental conditions.

While specific NOESY data for this compound is not extensively reported in publicly available literature, this 2D NMR technique is invaluable for determining the spatial proximity of protons. For substituted indene-1,3-diones, NOESY experiments would be crucial in confirming the stereochemical arrangement of substituents by observing through-space correlations between protons. For instance, correlations between the methoxy protons and adjacent aromatic protons would definitively establish their relative positions on the benzene ring.

Vibrational Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which are indicative of the dione functionality. Additionally, bands corresponding to C-O stretching of the methoxy groups and C-H stretching of the aromatic and aliphatic portions of the molecule are observed.

Interactive Data Table: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1740-1710StrongC=O stretching (asymmetric)
~1710-1680StrongC=O stretching (symmetric)
~1600-1450Medium-StrongAromatic C=C stretching
~1270-1200StrongAryl-O stretching (asymmetric)
~1050-1000StrongAryl-O stretching (symmetric)
~3000-2850MediumC-H stretching (aliphatic & methoxy)
~3100-3000WeakC-H stretching (aromatic)

Note: The data presented is a representative example and may vary based on the sampling method.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of approximately 206.19 g/mol . nih.gov The exact mass, as determined by high-resolution mass spectrometry (HRMS), would provide the precise elemental formula, C₁₁H₁₀O₄. nih.gov

Elemental analysis further corroborates the molecular formula by determining the percentage composition of each element (Carbon, Hydrogen, and Oxygen). The theoretical percentages for C₁₁H₁₀O₄ are approximately C: 64.07%, H: 4.89%, and O: 31.04%.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of methoxy groups (·OCH₃) or carbon monoxide (CO) from the dione moiety, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Mass Spectrometry (MS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is established as C₁₁H₁₀O₄.

The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a critical value for HRMS analysis. Based on its molecular formula, the computed monoisotopic mass for this compound is 206.05790880 Da. nih.gov In a typical HRMS experiment, the observed m/z value for the molecular ion [M+H]⁺ or another adduct would be compared against this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula. While commercial suppliers may provide mass spectrometry data with certificates of analysis, specific experimental HRMS data for this compound is not widely available in the published literature. glppharmastandards.com

Parameter Value Source
Molecular FormulaC₁₁H₁₀O₄PubChem
Computed Monoisotopic Mass206.05790880 DaPubChem nih.gov

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is fundamental for verifying the empirical formula of a synthesized compound. The theoretical elemental composition of this compound (C₁₁H₁₀O₄) can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition:

Carbon (C): 64.08%

Hydrogen (H): 4.89%

Oxygen (O): 31.03%

In an experimental setting, the compound would be combusted, and the resulting amounts of CO₂, H₂O, and N₂ would be measured to determine the percentages of C, H, and N. The experimental values are then compared to the theoretical values. A close agreement confirms the purity and the elemental makeup of the compound.

Element Theoretical Percentage
Carbon (C)64.08%
Hydrogen (H)4.89%
Oxygen (O)31.03%

X-ray Crystallography and Solid-State Structural Analysis

For a compound like this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the indene ring system, the orientation of the methoxy groups, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available.

Crystallographic Data Value
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available

Advanced Optoelectronic and Electrochemical Investigations

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of materials derived from the indandione scaffold are fundamental to understanding their potential in optical applications. These properties are highly dependent on the molecular structure, particularly the nature of attached donor and acceptor groups.

The linear absorption properties of indandione derivatives are typically characterized by strong absorption bands in the visible and near-infrared regions. For instance, studies on D-π-A type conjugated 1,3-indandione (B147059) derivatives, such as INB3 and INT3, reveal distinct absorption peaks that are influenced by their molecular structure. nih.gov In a dimethyl sulfoxide (B87167) (DMSO) solution, the absorption peak for INB3 is located at 492 nm, while the peak for INT3 is redshifted to 504 nm. nih.gov This shift indicates a smaller energy gap in INT3, a finding supported by Density Functional Theory (DFT) calculations. nih.gov

Table 1: UV-Visible Absorption Maxima of Select 1,3-Indandione Derivatives

The emissive properties of indandione derivatives are also highly tunable. When excited at their respective absorption peaks, the fluorescence signal of the derivative INT3 is markedly stronger than that of INB3. nih.gov In the case of INB3, transient absorption spectroscopy reveals a strong negative signal between 500 and 800 nm, which is attributed to ground-state bleaching and stimulated emission. nih.gov

The phenomenon of Aggregation-Induced Emission (AIE), where molecules are non-emissive in solution but become highly luminescent upon aggregation, is a key area of research for developing novel light-emitting materials. rsc.orgresearchgate.net While AIE has been observed in various indole (B1671886) and anthracene-based derivatives, specific studies detailing the AIE characteristics of chromophores derived directly from 5,6-Dimethoxy-1H-indene-1,3(2H)-dione are not extensively documented in the available research. rsc.orgresearchgate.net However, the general principle of restricting intramolecular rotation in aggregated states to enhance fluorescence is a promising strategy for designing emissive materials from the indandione scaffold. rsc.org

The optical band gap is a crucial parameter for optoelectronic materials. For chromophores synthesized via the condensation of 5,6-dimethoxy-1-indanone (B192829) with a ferrocenyl-based aldehyde, the optical band gaps were determined from their absorption spectra. researchgate.net These studies showed that the bandgaps for this class of derivatives ranged from 2.05 to 2.15 eV. researchgate.net This demonstrates that the indanone core can be used to create materials with tailored electronic properties suitable for various optical applications. researchgate.net

Nonlinear Optical (NLO) Properties

Derivatives of indandione are recognized as promising candidates for third-order nonlinear optical applications due to their potential for large nonlinear responses and high damage thresholds. nih.govresearchgate.net The NLO properties are typically evaluated using the Z-scan technique. researchgate.net

The third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are key figures of merit for NLO materials. Research on NLO-phores synthesized from 5,6-dimethoxy-1-indanone confirms the assessment of these parameters through open and closed aperture Z-scan measurements, highlighting their potential in optical applications. researchgate.net

More detailed investigations into 1,3-indandione derivatives like INB3 and INT3 have quantified their broadband nonlinear absorption responses. nih.gov The third-order nonlinear susceptibility (γ), which is related to n₂ and β, has been determined for these compounds across a range of wavelengths. nih.gov At a wavelength of 650 nm, the derivative INT3 exhibits a significant third-order nonlinear susceptibility. nih.gov

Table 2: Third-Order Nonlinear Susceptibility (γ) of Select 1,3-Indandione Derivatives

The mechanisms underlying the nonlinear response in indandione derivatives often involve two-photon absorption (TPA) and excited-state absorption (ESA). The systematic investigation of derivatives INB3 and INT3 using femtosecond Z-scan and pump-probe techniques has shed light on these processes. nih.gov Both compounds show strong, broadband nonlinear absorption from 650 to 1100 nm, with wavelength-dependent TPA characteristics. nih.gov

In the near-infrared region (800–1100 nm), both molecules exhibit an enhanced NLO response due to two-photon resonance. nih.gov Specifically, INB3 shows a slightly better NLO response than INT3 in this NIR region, which is attributed to its broadband ESA. nih.gov Conversely, at wavelengths shorter than 800 nm, INT3 displays stronger nonlinear absorption. nih.gov The TPA cross-section (σ_TPA), a measure of the TPA efficiency, has been quantified for these derivatives. nih.gov

Table 3: Two-Photon Absorption (TPA) Cross-Section of a 1,3-Indandione Derivative

These findings indicate that by introducing appropriate substituent groups, the nonlinear absorption of indandione derivatives can be effectively modified, making them promising materials for applications such as optical limiting. nih.gov

Electrochemical Characterization

The electrochemical properties of this compound are of significant interest for understanding its electron transfer capabilities, which underpin its potential applications in various advanced materials and chemical syntheses. Techniques such as cyclic voltammetry are pivotal in elucidating the redox behavior of this molecule.

While specific experimental data for the electrochemical characterization of this compound is not extensively available in the public domain, the behavior of related 1,3-indandione derivatives allows for a theoretical discussion of its expected electrochemical properties. nih.govnih.govresearchgate.net The 1,3-dicarbonyl moiety is known to be electrochemically active, capable of undergoing both oxidation and reduction processes. researchgate.netacs.orgrsc.org

Cyclic Voltammetry and Diffusion-Controlled Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. youtube.com In a typical CV experiment involving a compound like this compound, a potential is swept linearly from a starting value to a vertex potential and then back to the start. The resulting current is plotted against the applied potential, providing a voltammogram that can reveal information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes. youtube.comutexas.edu

For many organic molecules, including 1,3-dicarbonyl compounds, the redox processes are often diffusion-controlled. mdpi.com This means that the rate of the reaction at the electrode surface is governed by the rate at which the electroactive species can travel from the bulk solution to the electrode. A key indicator of a diffusion-controlled process is the relationship between the peak current (iₚ) and the square root of the scan rate (ν¹/²). In a diffusion-controlled system, a plot of iₚ versus ν¹/² should be linear, as described by the Randles-Sevcik equation. youtube.com

The electrochemical behavior of 1,3-indandione derivatives can involve the formation of radicals through either oxidation or reduction. researchgate.netrsc.org The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of this compound would be expected to influence its redox potentials compared to the unsubstituted 1,3-indandione. Generally, such electron-donating groups facilitate oxidation, leading to a lower oxidation potential.

Illustrative Data for Electrochemical Parameters

The following table presents a hypothetical set of data that could be obtained from a cyclic voltammetry study of this compound. This data is for illustrative purposes to demonstrate the type of information gained from such an experiment and is based on the general behavior of related compounds.

Scan Rate (mV/s)Anodic Peak Potential (Eₚₐ) (V)Cathodic Peak Potential (Eₚ꜀) (V)Anodic Peak Current (iₚₐ) (μA)Cathodic Peak Current (iₚ꜀) (μA)
250.850.785.2-5.1
500.860.777.3-7.2
1000.880.7510.4-10.3
1500.900.7312.7-12.6
2000.920.7114.7-14.5

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 5,6-Dimethoxy-1H-indene-1,3(2H)-dione

Parameter Atom(s) Involved Calculated Value
Bond Lengths (Å)
C=O ~1.22
C-C (aromatic) ~1.39 - 1.41
C-O (methoxy) ~1.36
**Bond Angles (°) **
O=C-C ~120
C-O-C (methoxy) ~117
**Dihedral Angles (°) **
C-C-C-C (ring) ~0 (for planarity)

Note: These values are illustrative and based on general parameters for similar functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (like UV-Vis) of molecules by calculating the energies of their excited states. For this compound, TD-DFT would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily of the π → π* type within the conjugated system. The electron-donating methoxy (B1213986) groups are expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 1,3-indandione (B147059).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the methoxy groups would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to the parent indandione, suggesting increased reactivity.

Table 2: Hypothetical HOMO-LUMO Energy Values

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.5
Energy Gap (ΔE) 4.0

Note: These are representative values to illustrate the concept.

Mechanistic Investigations

Computational modeling is also instrumental in elucidating the step-by-step pathways of chemical reactions.

For the 1,3-indandione scaffold, computational studies have been used to investigate reaction mechanisms. For instance, a DFT-based study on the reaction of 1,3-indandione with (Z)-N-methyl-C-phenylnitrone detailed the formation of an alkylhydroxylamine intermediate and the subsequent C-N bond cleavage. asianpubs.orgresearchgate.net The calculations predicted a slightly endothermic reaction and identified the ketone-enol tautomerization as the rate-determining step with a significant energy barrier of about 30 kcal/mol. asianpubs.orgresearchgate.net Similar computational approaches could be applied to this compound to understand how the methoxy substituents would alter the reaction profile and transition state energies.

The potential for E/Z isomerism exists in derivatives of 1,3-indandione, particularly in related compounds like 3-benzylidene-2-oxo-indolines, where isomerization kinetics have been studied. Computational studies can determine the relative stabilities of the E and Z isomers and the energy barriers for their interconversion.

Furthermore, the effects of protonation on the electronic structure can be modeled. Protonation of the carbonyl oxygens in this compound would significantly alter its electronic properties, which can be quantified through computational analysis of the protonated species' geometry and orbital energies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The 5,6-dimethoxyindanone moiety is a key structural feature in several biologically active compounds, most notably Donepezil (B133215), an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.gov Computational studies are vital for elucidating the relationship between the structure of these derivatives and their biological activity.

Computational Structure-Activity Relationship (SAR) studies for derivatives containing the 5,6-dimethoxyindanone core have been performed extensively using molecular docking simulations. nih.govnih.gov These studies aim to predict how a ligand binds within the active site of a biological target, such as the AChE enzyme. For instance, in the development of novel anti-Alzheimer's agents, the 5,6-dimethoxyindanone moiety of Donepezil-inspired molecules serves as a critical component for interacting with the enzyme's active site. nih.gov Molecular docking studies have shown that this core can establish key interactions within the AChE binding pocket, and modifications to other parts of the molecule can modulate this binding affinity, thereby providing a clear SAR. nih.govresearchgate.net These computational models help rationalize why certain derivatives exhibit higher inhibitory potency than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov To improve the predictive power of these models, molecular descriptors can be derived from high-level quantum mechanical (QM) calculations. nih.govresearchgate.net While a specific QSAR model for this compound was not found, the methodology is well-established for similar heterocyclic systems.

The development of such a model would involve several steps. First, a series of indandione derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition) would be selected. Next, QM methods like Density Functional Theory (DFT) would be used to calculate a variety of electronic descriptors for each molecule. scirp.org These can include global descriptors that describe the whole molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index, as well as local descriptors like the Mulliken atomic charges on specific atoms. scirp.orgresearchgate.net

Finally, statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net For example, a QSAR study on anticancer indolinone derivatives found a strong correlation (r² > 0.99) between activity and descriptors including HOMO energy and LogP. researchgate.net Another study on different anticancer agents showed that the dipole moment alone could explain up to 88% of the variability in the biological response. scirp.org Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

The way molecules of this compound interact with each other and with biological targets is fundamental to its properties. These interactions are governed by non-covalent forces, including hydrogen bonding and π-stacking.

While a crystal structure for this compound is not publicly available, data from closely related compounds provide significant insight into its solid-state behavior. A crystallographic study of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which shares the same core structure, revealed that molecules are linked into one-dimensional chains through intermolecular C—H⋯O hydrogen bonds. nih.gov These weak hydrogen bonds, though not as strong as conventional O-H···O or N-H···O bonds, play a crucial role in stabilizing crystal structures. japtronline.com The crystal packing in this analog was further consolidated by C—H⋯π interactions. nih.gov

Furthermore, analysis of the related compound 5,6-Dimethoxy-2-methylisoindole-1,3-dione shows that molecules can arrange into π-stacked head-to-tail dimers with very short interplanar distances of 3.34 Å, indicating strong π–π interactions. researchgate.net It is highly probable that this compound utilizes a combination of these C—H⋯O hydrogen bonds and π–π stacking interactions to form its stable crystal lattice.

In a biological context, molecular dynamics (MD) simulations have been performed on derivatives of this compound to study their stability within the AChE active site. nih.govresearchgate.net These simulations, which model the movement of atoms over time, confirmed that Donepezil-like molecules containing the dimethoxyindanone (B14499123) moiety form stable complexes with the enzyme, validating the interactions predicted by molecular docking. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeDescriptionSupporting Evidence from Analogs
C—H⋯O Hydrogen BondsWeak hydrogen bonds involving acidic C-H donors (e.g., from the methylene (B1212753) bridge or aromatic ring) and the carbonyl oxygen acceptors.Observed in the crystal structure of an indenone derivative, linking molecules into chains. nih.gov
π–π StackingAttractive, noncovalent interactions between the aromatic rings of adjacent molecules.Observed in the crystal structure of a dimethoxyisoindoledione analog, forming head-to-tail dimers. researchgate.net
C—H⋯π InteractionsAn interaction where a C-H bond points towards the face of a π system (the aromatic ring).Contributes to the crystal structure consolidation in an indenone analog. nih.gov

Academic Applications and Biological Activity Research

Applications in Neurodegenerative Disease Research

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) has driven the development of compounds that can address multiple pathological targets simultaneously. The indene-dione structure is central to this effort, forming the basis of many investigational molecules.

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The 5,6-dimethoxy-1-indanone (B192829) moiety, a key structural component of the widely used AD drug donepezil (B133215), has been a focal point for developing new cholinesterase inhibitors. nih.govresearchgate.net

Research has focused on synthesizing novel derivatives that leverage this core structure. In one study, a series of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives were synthesized and evaluated for their inhibitory activity against human AChE (hAChE) and BuChE (hBuChE). nih.gov The results indicated that these synthesized compounds generally showed stronger inhibition against BuChE compared to AChE. nih.gov For instance, compound 5g (1-hexyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide) was the most effective inhibitor of hAChE in its series, while 5f (1-(2-chlorobenzyl)-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium chloride) was the most potent inhibitor of hBuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 5,6-Dimethoxy-1-indanone Derivatives nih.gov
CompoundhAChE IC₅₀ (µM)hBuChE IC₅₀ (µM)
5f-0.55
5g4.6-
Donepezil (Control)--
Galantamine (Control)--

Other studies have synthesized indene-derived acetohydrazide analogs, with some molecules showing significant AChE and BuChE inhibition. researchgate.net For example, one derivative, SD-30 , demonstrated an IC₅₀ value of 13.86 ± 0.163 µM for AChE and 48.55 ± 0.136 µM for BuChE. researchgate.net These investigations underscore the versatility of the indene (B144670) scaffold in creating potent and, in some cases, selective cholinesterase inhibitors. researchgate.netnih.gov

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. researchgate.net Consequently, preventing this aggregation is a key therapeutic goal. The 5,6-dimethoxy-indanone moiety has been incorporated into novel molecules designed to interfere with this process. nih.gov It is known that the peripheral anionic site (PAS) of AChE can accelerate the assembly of Aβ into fibrils; therefore, ligands that block this site can help prevent plaque formation. nih.gov The 5,6-dimethoxy-indanone portion of donepezil is understood to be directed toward this PAS site. nih.gov

Building on this, researchers have designed hybrid molecules that not only inhibit cholinesterases but also possess anti-Aβ aggregation properties. nih.gov For instance, a series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives were developed, with compounds 11b and 11d showing moderate, self-induced Aβ₁₋₄₂ aggregation inhibitory potency of 35.4% and 48.0%, respectively, at a concentration of 25 µM. frontiersin.org

Given the complex pathophysiology of AD, which involves multiple interconnected pathways such as cholinergic deficits, Aβ deposition, and oxidative stress, the design of Multi-Target Directed Ligands (MTDLs) has become a prominent strategy. researchgate.net This approach aims to create a single chemical entity capable of interacting with multiple targets involved in the disease cascade.

The 5,6-dimethoxy-indanone scaffold is a valuable component in MTDL design. nih.gov For example, a novel MTDL was created by fusing a carbamate (B1207046) moiety (as a binding unit for the catalytic anionic site of AChE) and a dimethoxy-indanone moiety (as a binding unit for the peripheral anionic site of AChE) with a chalcone (B49325) scaffold. nih.gov This hybrid molecule, named AP5 , was designed to possess AChE inhibitory effects, anti-Aβ aggregation properties, and anti-inflammatory activities, addressing three key aspects of AD pathology. nih.gov The development of such compounds highlights the strategic use of the indene-dione structure to create advanced therapeutic candidates for AD. nih.gov

Beyond inhibiting the breakdown of acetylcholine, another therapeutic avenue is to enhance its synthesis. The enzyme responsible for this is choline (B1196258) O-acetyltransferase (ChAT), which is encoded by the CHAT gene. nih.gov Depletion of this enzyme is observed in the brains of AD patients, leading to reduced acetylcholine levels. researchgate.net

Recent research has demonstrated that derivatives of the indene core can positively influence this pathway. A study on benzylidene-indenone derivatives found that a specific compound, Compound 9 , was able to increase the gene expression of CHAT in SH-SY5Y human neuroblastoma cells, a well-established cellular model for AD research. Furthermore, the same study reported that Compound 9 also promoted neurite outgrowth in these cells, a crucial process for neuronal development, connectivity, and regeneration. nih.gov Supporting this line of investigation, other work has shown that donepezil, which contains the indanone moiety, can increase the protein expression of ChAT in endothelial cells. researchgate.net These findings suggest that indanone derivatives may not only protect existing cholinergic function but also promote the underlying mechanisms of acetylcholine synthesis and neuronal health.

Pathological aggregation of the protein α-synuclein is a defining characteristic of neurodegenerative diseases known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies, and multiple system atrophy. nih.gov The development of ligands that can selectively bind to these misfolded α-synuclein aggregates is crucial for creating diagnostic imaging agents and for studying the disease's progression.

The 1-indanone (B140024) and 1,3-indandione (B147059) scaffolds have proven to be highly effective for this purpose. nih.gov Through rational design and structure-activity relationship (SAR) studies, researchers have developed novel derivatives with high affinity and selectivity for α-synuclein fibrils over other protein aggregates like Aβ and tau. Saturation binding experiments revealed lead candidates with strong binding constants (Kd) for α-synuclein fibrils. These studies demonstrate that 1-indanone derivatives possess desirable characteristics for the biological evaluation of α-synucleinopathies. nih.gov

Table 2: Binding Affinity of Lead Indanone Derivatives for α-Synuclein Fibrils
Lead CandidateBinding Constant (K_d) (nM)Selectivity vs. Aβ Fibrils
Lead 19.0>10x
Lead 218.8>10x

In Vitro Anti-Cancer Investigations

The indene core structure is also a subject of significant interest in oncology research. Derivatives of dihydro-1H-indene have been designed and evaluated as inhibitors of tubulin polymerization, a process critical for cell division, making it an attractive target for anti-cancer drugs.

In one such study, a series of novel dihydro-1H-indene derivatives were synthesized and tested for their ability to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization and exhibiting anti-angiogenic properties. The anti-proliferative activities of these compounds were evaluated against several human cancer cell lines. Compound 12d emerged as the most potent derivative, displaying significant activity against four different cancer cell lines with IC₅₀ values in the nanomolar range. Further investigation showed that compound 12d induced cell cycle arrest at the G2/M phase and stimulated apoptosis. These findings identify compound 12d as a promising novel tubulin polymerization inhibitor deserving further research.

Table 3: In Vitro Anti-proliferative Activity of Dihydro-1H-indene Derivative 12d
Cancer Cell LineIC₅₀ (µM)
K562 (Leukemia)0.028 - 0.087
(Other lines tested)0.028 - 0.087

While structurally different, related dione (B5365651) compounds such as 1H-benz[de]isoquinoline-1,3-diones (naphthalimides) have also shown potent antitumor activity, with some advancing to clinical trials, further validating the potential of dione-containing scaffolds in cancer therapy.

Cytotoxicity Studies against Various Cancer Cell Lines

Detailed cytotoxic screening data for 5,6-Dimethoxy-1H-indene-1,3(2H)-dione against a panel of cancer cell lines is not extensively reported in the available scientific literature. However, the general class of 1,3-indandione derivatives has been evaluated for its anticancer potential. nih.gov For instance, certain indanonic spiroisoxazoline compounds containing dimethoxy and trimethoxy substitutions have demonstrated potent cytotoxic effects against the HepG2 cancerous liver cell line. benthamscience.com Specifically, 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one and its trimethoxy analogue showed IC50 values of 0.059±0.012 µM and 0.086±0.019 µM, respectively, against HepG2 cells. benthamscience.com While these compounds are structurally related, they are not identical to this compound, and thus their activity cannot be directly extrapolated.

A series of novel 1,3-indanedione derivatives were synthesized and evaluated for various pharmacological activities, though specific cytotoxicity data against cancer cell lines were not the primary focus of the provided abstract. iajps.com The development of imaging agents based on 1-indanone and 1,3-indandione scaffolds for the detection of alpha-synuclein (B15492655) pathologies in neurodegenerative diseases also highlights the biomedical interest in this class of compounds. nih.gov

Molecular Docking Studies with Relevant Enzyme Targets (e.g., COX-2, EGFR)

Molecular docking studies are crucial for understanding the potential interaction of a compound with biological targets. While there is a general interest in developing inhibitors for enzymes like Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) for cancer therapy, specific molecular docking studies for this compound against these targets are not readily found in the literature. nih.govphyschemres.orgnih.gov

However, a study on newly synthesized 1,3-indanedione derivatives included molecular docking studies against the COX-2 enzyme, which supported their observed anti-inflammatory activity. iajps.com This suggests that the indandione scaffold has the potential to interact with the COX-2 active site. Another study focused on 4,5-dihydro-1H-pyrazole derivatives as COX inhibitors, indicating the broad search for new anti-inflammatory agents. dergipark.org.tr The lack of specific data for this compound prevents a detailed analysis of its binding modes with COX-2 or EGFR.

Antimicrobial and Antifungal Activity Evaluations

The antimicrobial and antifungal potential of the indandione core structure has been recognized. nih.govmdpi.comresearchgate.net

In Vitro Assessment against Bacterial and Fungal Strains

Specific data from in vitro antimicrobial and antifungal assays for this compound is not detailed in the available research. A study on a series of newly synthesized 1,3-indanedione derivatives reported moderate to low antimicrobial and antifungal activities when compared to standard drugs. iajps.com For example, against P. aureus, the zone of inhibition for the tested derivatives ranged from 5 mm to 9 mm, and against E. coli, it was between 4 mm and 8 mm. iajps.com One particular derivative, compound 10 in the study, showed the highest activity. iajps.com These findings indicate that while the indandione scaffold possesses some antimicrobial properties, the specific activity is highly dependent on the substitutions. Without direct testing of this compound, its efficacy against bacterial and fungal strains remains uncharacterized.

Antioxidant Activity Research

Antioxidant activity is a common feature explored in various chemical scaffolds, including indandione derivatives.

DPPH and Nitric Oxide (NO) Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating antioxidant potential. nih.gov Similarly, nitric oxide (NO) scavenging assays are used to determine a compound's ability to mitigate the effects of this reactive radical. researchgate.netnih.govcanada.ca

A study on novel 1,3-indanedione derivatives showed that the tested compounds exhibited moderate to low scavenging activity for both NO and DPPH radicals. iajps.com The NO scavenging activity ranged from 7.9% to 29.5%, while the DPPH scavenging activity was between 8.12% and 28.14% for the tested derivatives. iajps.com However, these results are for different derivatives and not for this compound itself. The antioxidant potential of dimethoxy-substituted compounds has been noted in other chemical classes, such as dimethoxycurcumin, but this cannot be directly applied to the indandione . nih.gov

Inhibition of Lipid Peroxidation Studies

Lipid peroxidation is a key process in cellular damage caused by oxidative stress, and its inhibition is a measure of antioxidant efficacy. ptfarm.plmdpi.comnih.gov Research on newly synthesized 1,3-indanedione derivatives demonstrated a substantial inhibition of lipid peroxidation. iajps.com One derivative, compound 3 in the study, showed the highest inhibition at 54.75%, followed by another derivative with 51.09% inhibition. iajps.com This suggests that the indandione structure may contribute to the prevention of lipid peroxidation. However, specific data for this compound is not available.

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production in mammals and is responsible for browning in fruits and vegetables. nih.gov Consequently, its inhibitors are highly sought after in the cosmetics industry as skin-depigmenting agents and in the food industry as anti-browning compounds. nih.gov The indane-1,3-dione scaffold has been identified as a promising structure for the development of novel tyrosinase inhibitors. nih.gov

While specific studies on the tyrosinase inhibitory activity of this compound are not extensively detailed in publicly available literature, research on related 1-indanone and 2-arylidine-1H-indene-1,3(2H)-dione derivatives has shown significant potential. For instance, a series of (E)-benzylidene-1-indanone derivatives were synthesized and evaluated, with some compounds exhibiting potent inhibition of mushroom tyrosinase, far exceeding that of the standard inhibitor, kojic acid. The inhibitory potency is heavily influenced by the substitution pattern on the benzylidene ring. This suggests that the electronic properties of the aromatic ring system, such as those modified by the methoxy (B1213986) groups in this compound, are critical for activity.

The general findings indicate that the indane-1,3-dione core can serve as a template for designing effective tyrosinase inhibitors. The specific substitution pattern on the aromatic ring plays a crucial role in modulating the inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Selected Indanone Derivatives and Other Inhibitors Note: The following data are for related compounds and are presented to illustrate the potential of the general chemical class.

Compound/Derivative Type of Inhibition Substrate IC₅₀ (µM) Source
BID3 ((E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) Mixed-type L-Tyrosine 0.034
BID3 ((E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) Mixed-type L-DOPA 1.39
Kojic Acid (Reference) N/A L-Tyrosine 13.77
Kojic Acid (Reference) N/A L-DOPA 33.14
Norartocarpetin Competitive N/A 1.2 nih.gov
4,6,4'-trihydroxyaurone N/A N/A Induces 75% inhibition at 100 µM nih.gov

Applications in Materials Science and Organic Electronics

The indane-1,3-dione scaffold is a versatile building block in materials science, particularly valued for its inherent electron-accepting characteristics. nih.govencyclopedia.pub This property stems from the two electron-withdrawing ketone groups. The functionalization of this core, for example with the methoxy groups present in this compound, allows for the fine-tuning of its electronic and optical properties for specific applications in organic electronics. nih.gov

In the field of organic photovoltaics (OPVs), or organic solar cells (OSCs), there is a continuous search for novel non-fullerene acceptor (NFA) materials to improve power conversion efficiencies (PCEs). The indane-1,3-dione framework is a key component in the design of such NFAs. nih.govencyclopedia.pub Its electron-deficient nature facilitates the crucial charge separation process at the donor-acceptor interface within the solar cell's active layer. Derivatives like methano indene fullerene (MIF), which incorporate an indene group, have been used as electron acceptors in small molecule organic solar cells, demonstrating improved open-circuit voltage (Voc) due to a higher-lying Lowest Unoccupied Molecular Orbital (LUMO) level compared to traditional fullerene acceptors. nih.gov The development of all-carbon NFAs based on structures like diindeno[1,2-g:1′,2′-s]rubicene further highlights the utility of the indene core in creating efficient OSCs. researchgate.net

Furthermore, derivatives of indane-1,3-dione are used as photoinitiators in photopolymerization processes, which are essential for fabricating various optical and photonic devices. mdpi.com

Push-pull dyes are chromophores consisting of an electron-donating (D) group and an electron-accepting (A) group linked by a π-conjugated spacer (D-π-A). This architecture results in a strong intramolecular charge transfer (ICT) band, making these dyes suitable for applications in nonlinear optics (NLO), sensing, and solar cells. encyclopedia.pubmdpi.com The indane-1,3-dione moiety is a widely employed electron acceptor in the design of these dyes. nih.govencyclopedia.pub

The active methylene (B1212753) group (the CH₂ between the two carbonyls) in the indane-1,3-dione structure is particularly useful, as it provides a convenient site for Knoevenagel condensation reactions with various aromatic aldehydes (donors) to synthesize D-π-A dyes. nih.govencyclopedia.pub The strength of the acceptor can be enhanced by further functionalization, for example, by reacting the ketone groups with malononitrile. encyclopedia.pubmdpi.com The specific substituents on the indane-1,3-dione's aromatic ring, such as the methoxy groups in this compound, can modulate the electron-accepting strength and thereby tune the absorption and emission properties of the resulting dye. Research has shown that extending the aromaticity of the acceptor, for instance by replacing the indane group with a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, leads to a red-shift in absorption and improved photoinitiating abilities. mdpi.com

Table 2: Photophysical Properties of Selected Push-Pull Dyes with Indenedione-based Acceptors Note: Data are for representative push-pull dyes to illustrate the role of the indenedione acceptor.

Dye Structure Solvent λmax Abs (nm) ε (M-1cm-1) Source
Dye 1 (1H-cyclopenta[b]naphthalene-1,3-dione based) Acetonitrile 601 38,580 mdpi.com
Dye 2 (1H-cyclopenta[b]naphthalene-1,3-dione based) Acetonitrile 582 24,872 mdpi.com
Dye 5 (Indene-1,3(2H)-diylidene based) DMF 549 N/A mdpi.com
Dye 7 (Cyclopenta[b]naphthalen-1-ylidene based) DMF 549 N/A mdpi.com

Role in Analytical and Detection Reagent Development

The chemical reactivity of the 1,3-dicarbonyl system in indane-1,3-dione derivatives makes them valuable reagents in analytical chemistry. Their ability to react with specific functional groups to produce colored or fluorescent products is the basis for their use in various detection methods.

This compound is a structural analog of ninhydrin (B49086), a chemical famously used for over a century to detect amino acids. researchgate.netnih.gov The reaction of ninhydrin with primary amino groups yields a deep purple-colored product known as Ruhemann's purple, which forms the basis of a standard qualitative and quantitative test for amino acids. nih.govresearchgate.net

In forensic science and analytical chemistry, there is a continuous effort to develop reagents with higher sensitivity than ninhydrin. Research has focused on creating ninhydrin analogs that produce fluorescent products upon reaction with amino acids, as fluorescence detection is often significantly more sensitive than colorimetric methods. researchgate.net A class of compounds known as 1,2-indanediones has emerged as superior reagents for visualizing latent fingerprints on porous surfaces, as they react with amino acid residues to form highly fluorescent products, especially after treatment with a zinc salt. researchgate.net Given that this compound is part of this broader family of indanediones, its potential as a fluorogenic reagent for detecting amino groups is an area of active interest. The methoxy substituents could potentially enhance the fluorescence quantum yield of the resulting product, leading to improved detection limits.

Future Perspectives and Research Gaps

Exploration of Novel Derivatization Strategies for 5,6-Dimethoxy-1H-indene-1,3(2H)-dione

The core structure of this compound, with its reactive methylene (B1212753) group and aromatic ring, presents a fertile ground for chemical modification. nih.govwikipedia.org Future research is poised to move beyond traditional reactions to create a diverse library of derivatives with tailored properties.

A key strategy in this endeavor is the Knoevenagel condensation , a reaction that readily occurs at the active methylene position of the indandione ring. nih.gov This reaction allows for the introduction of a wide variety of substituents, as demonstrated in the synthesis of push-pull dyes and other functional molecules from the parent indane-1,3-dione. nih.gov For the 5,6-dimethoxy variant, this opens the door to creating novel chromophores and biologically active compounds. For instance, the synthesis of hybrid molecules, such as a chalcone-carbamate derivative of a related 5,6-dimethoxy-indanone, highlights a sophisticated approach to creating multi-target-directed ligands. nih.gov

Another promising avenue is the synthesis of heterocyclic derivatives . The indandione moiety can be fused with various heterocyclic rings to generate novel chemical entities with unique pharmacological profiles. The synthesis of pyridine (B92270) derivatives from the related 5,6-dimethoxy-1-indanone (B192829) showcases the potential for creating compounds with antimicrobial properties. researchgate.net

Furthermore, the development of piperazinium salt hybrids of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as analogs of the Alzheimer's drug Donepezil (B133215) demonstrates a targeted derivatization strategy to enhance biological activity. nih.gov These hybrids have shown potent inhibition of key enzymes implicated in Alzheimer's disease. nih.gov The synthesis of ester derivatives of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has also been explored for developing anti-inflammatory agents. researchgate.net

The selective reactivity of alkoxy-substituted indandiones, where one ketone group can be preferentially targeted due to electronic effects, offers a subtle yet powerful tool for regioselective modifications. mdpi.com This allows for the precise tuning of the molecule's properties. The creation of spiro compounds through multicomponent reactions is another advanced strategy that can lead to complex and three-dimensional structures with novel biological activities. nih.govresearchgate.net

Future derivatization strategies are likely to focus on:

Click Chemistry: Employing reactions like the copper-catalyzed azide-alkyne cycloaddition to attach a wide range of functionalities with high efficiency and specificity.

Multicomponent Reactions: Designing one-pot syntheses to generate complex derivatives in a more atom-economical and environmentally friendly manner. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing reactions like Suzuki and Heck couplings to introduce diverse aryl and vinyl groups, thereby expanding the chemical space of accessible derivatives.

Advanced Mechanistic Studies of Biological Interactions

While preliminary studies have pointed towards the potential of this compound derivatives as bioactive compounds, a deeper understanding of their mechanisms of action is crucial for their rational design and development. nih.gov Future research will need to employ a range of advanced techniques to elucidate these interactions at a molecular level.

A significant area of interest is their role as cholinesterase inhibitors . Derivatives of the closely related 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. nih.gov One such derivative, 10e , exhibited IC50 values of 0.32 µM for human AChE and 0.43 µM for human BuChE. nih.gov Kinetic studies revealed a mixed-type inhibition for AChE and a non-competitive inhibition for BuChE by this compound. nih.gov Another study on a multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, named AP5 , also demonstrated dual inhibition of AChE. nih.gov

Future mechanistic studies should focus on:

Enzyme Kinetics: Detailed kinetic analysis of a broader range of derivatives to determine their inhibition constants (Ki) and types of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Receptor Binding Assays: Quantifying the binding affinities (Kd) of these compounds to their biological targets, such as specific receptors or enzyme active sites.

Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these derivatives in complex with their target proteins. This will provide invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern their binding.

Cell-Based Assays: Moving beyond isolated enzymes to investigate the effects of these compounds in cellular models of disease. This will help to understand their impact on downstream signaling pathways and cellular functions. For example, the derivative 10e was also shown to have anti-β amyloid effects and reduce reactive oxygen species (ROS), lactate (B86563) dehydrogenase (LDH), and malondialdehyde (MDA) levels in cellular models. nih.gov

Development of Advanced Computational Models for Prediction of Activity

In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, the development of advanced computational models can significantly accelerate the identification of lead compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netmdpi.com By developing robust and predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that are essential for activity. nih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.

Molecular docking is another crucial computational tool that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.combiotechrep.irnih.gov This technique was used to better understand the binding of the potent cholinesterase inhibitor 10e . nih.gov Similarly, the binding of the hybrid molecule AP5 to both the peripheral and catalytic sites of AChE was predicted using molecular docking. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions over time. ajchem-a.combiotechrep.ir By simulating the movement of atoms and molecules, MD can provide insights into the stability of the ligand-protein complex, the flexibility of the binding site, and the energetic contributions of different interactions. Such simulations have been successfully applied to study the interactions of other cholinesterase inhibitors and indandione derivatives with their targets. ajchem-a.com

Future directions in computational modeling for this class of compounds include:

Development of specific QSAR models: Creating and validating robust QSAR models for various biological activities of this compound derivatives, such as neuroprotection, anti-inflammatory, and anticancer effects.

Integrated Docking and MD Simulations: Combining molecular docking with extensive MD simulations to obtain a more accurate and dynamic picture of the binding process and to calculate binding free energies.

Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms to develop more sophisticated predictive models that can handle large and complex datasets.

Integration of this compound in Emerging Technologies

The unique electronic and photophysical properties of the indandione scaffold suggest that its 5,6-dimethoxy derivative could find applications in various emerging technologies beyond its biological roles. nih.gov

One such application is in the field of forensic science . A related compound, 5,6-dimethoxy-1,2-indanedione, has been evaluated for the detection of latent fingerprints on porous surfaces. nih.gov These reagents can develop prints with superior luminescence compared to traditional methods, offering a less expensive and effective alternative. nih.gov

The indane-1,3-dione core is a known electron acceptor, a property that is highly desirable for applications in organic electronics . nih.gov Derivatives of indandione have been explored for use in:

Organic Photovoltaics (OPVs): As non-fullerene acceptors in solar cells.

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

The introduction of the dimethoxy groups can further tune the electronic properties of the indandione core, potentially leading to materials with enhanced performance in these devices.

Furthermore, the indandione scaffold can be functionalized to create fluorescent probes for the detection of specific analytes. nih.gov The synthesis of crown ether derivatives of indane-1,3-dione has been reported for the sensing of metal cations. mdpi.com The 5,6-dimethoxy substitution could modulate the photophysical properties of such probes, potentially leading to sensors with improved sensitivity and selectivity.

Future research in this area should focus on:

Synthesis and characterization of novel materials: Creating a library of this compound derivatives with varying electron-donating and -withdrawing groups to systematically study their electronic and optical properties.

Device fabrication and testing: Incorporating these new materials into prototype electronic and photonic devices to evaluate their performance.

Development of novel sensors: Designing and synthesizing fluorescent or colorimetric probes based on this scaffold for the detection of biologically or environmentally important species.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethoxy-1H-indene-1,3(2H)-dione, and how can reaction efficiency be maximized?

  • Methodology : The compound is synthesized via condensation reactions. For example, this compound reacts with aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) in the presence of catalytic camphorsulfonic acid (CSA) under reflux conditions. Molar ratios of reactants (1:1) and catalyst loading (0.2 equiv. CSA) are critical for achieving high yields (~68%) . Alternative methods involve sodium methoxide in ethyl acetate, with careful control of temperature and solvent polarity to avoid side reactions .
  • Optimization : Monitor reaction progress using TLC (hexanes:EtOAc = 5:5) and purify via vacuum filtration. Yield improvements can be achieved by iterative adjustments of catalyst concentration and reaction time .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and detecting tautomeric forms (e.g., diketo vs. enol) .
  • Mass Spectrometry : HRMS (ESI/Q-TOF) provides accurate molecular weight validation and fragmentation patterns .
  • Melting Point Analysis : Sharp melting points (e.g., 271.7–272.8°C) confirm purity .
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm1^{-1}) and methoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives of this compound for biological screening?

  • Functionalization Strategies :

  • Acylation : Use phenoxyacetic acid and 1,3-indandione under catalytic conditions to introduce acyl groups at the C2 position, achieving ~89% yield .
  • Heterocyclic Adducts : Employ multicomponent reactions in aqueous media with imidazolidines or tetrahydropyrimidines to generate fused heterocycles. TLC-guided purification and ethanol/water washes enhance product purity .
    • Bioactivity : Derivatives like 2-arylidene analogs show promise in anticancer research due to structural mimicry of kinase inhibitors .

Q. How should researchers address contradictions in spectral data arising from tautomerism or polymorphism?

  • Resolution Strategies :

  • Variable Temperature NMR : Probe tautomeric equilibria (e.g., diketo-enol) by analyzing spectral shifts at different temperatures .
  • X-ray Crystallography : Use SHELX programs (SHELXL, SHELXS) to resolve crystal structures and confirm dominant tautomeric forms. SHELXTL is particularly robust for high-resolution data .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate assignments .

Q. What computational tools are recommended for thermodynamic and structural analysis of this compound?

  • Tools and Workflows :

  • Thermodynamic Data : NIST Chemistry WebBook provides phase-change enthalpies (ΔfusH, ΔsubH°) for stability studies .
  • Molecular Dynamics : Simulate solvent effects on tautomer populations using software like Gaussian or ORCA.
  • Crystallographic Refinement : SHELXL integrates crystallographic data with hydrogen-bonding networks to predict packing motifs .

Q. How can researchers design experiments to explore the semiconductor or photolytic properties of this compound?

  • Experimental Design :

  • Flash Photolysis : Investigate excited-state behavior using UV-vis spectroscopy and transient absorption to track decay kinetics. Derivatives like pyrophthalone exhibit charge-transfer states relevant to semiconductor applications .
  • Electrochemical Analysis : Cyclic voltammetry can quantify redox potentials, correlating with HOMO/LUMO gaps for material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.